molecular formula C5H4Cl2O B13683594 3-(Dichloromethyl)furan

3-(Dichloromethyl)furan

Cat. No.: B13683594
M. Wt: 150.99 g/mol
InChI Key: FQJBXOGHQZIEEA-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)furan is an organic compound with the molecular formula C5H4Cl2O It belongs to the class of furans, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethyl)furan can be achieved through several methods. One common approach involves the chlorination of furan derivatives. For instance, the chlorination of 3-methylfuran can yield this compound under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, safety measures are crucial due to the handling of chlorinating agents and the potential formation of hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions: 3-(Dichloromethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Dichloromethyl)furan has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo metabolic activation, forming reactive intermediates that can bind to nucleophilic sites in proteins and DNA. This binding can lead to the inhibition of enzyme activity or the induction of cellular responses, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Dichloromethyl)furan is unique due to its specific dichloromethyl substitution, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H4Cl2O

Molecular Weight

150.99 g/mol

IUPAC Name

3-(dichloromethyl)furan

InChI

InChI=1S/C5H4Cl2O/c6-5(7)4-1-2-8-3-4/h1-3,5H

InChI Key

FQJBXOGHQZIEEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(Cl)Cl

Origin of Product

United States

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